

# Spectroscopic Profile of 2-Amino-4-chlorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-chlorobenzoic acid

Cat. No.: B043016

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-chlorobenzoic acid** (CAS No: 89-77-0), a substituted aromatic compound with applications in chemical synthesis and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) characteristics, offering a foundational resource for compound identification, purity assessment, and quality control.

## Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for **2-Amino-4-chlorobenzoic acid**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

#### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Amino-4-chlorobenzoic acid**, typically recorded in a deuterated solvent such as DMSO- $d_6$ , shows distinct signals for the aromatic protons.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.69	d	1H	H-6
6.75	d	1H	H-3
6.61	dd	1H	H-5
5.9 (broad s)	2H	-NH <sub>2</sub>	
11.0-13.0 (broad s)	1H	-COOH	

d = doublet, dd = doublet of doublets, s = singlet

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. While experimentally verified peak assignments are not readily available in the reviewed literature, a representative spectrum has been obtained. The chemical shifts are consistent with a substituted benzoic acid structure.

Chemical Shift ( $\delta$ ) ppm	Assignment (Predicted)
~168	C=O
~152	C-2
~140	C-4
~132	C-6
~117	C-1
~115	C-5
~113	C-3

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **2-Amino-4-chlorobenzoic acid**, typically recorded as a KBr pellet, exhibits characteristic vibrational modes.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3501	Asymmetric Stretching	Amino (-NH <sub>2</sub> )
3425	Symmetric Stretching	Amino (-NH <sub>2</sub> )
1666	Stretching	Carbonyl (C=O)
1585, 1550	C=C Stretching	Aromatic Ring
~731	Stretching	Carbon-Chlorine (C-Cl)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation is dependent on the presence of chromophores. For **2-Amino-4-chlorobenzoic acid**, the aromatic ring and the carboxylic acid and amino groups act as chromophores.

While precise experimental values for the absorption maxima ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) are not consistently reported in the literature, theoretical calculations and experimental data for similar compounds suggest that **2-Amino-4-chlorobenzoic acid** exhibits absorption bands in the 200-400 nm range in solvents like chloroform.<sup>[1]</sup> Calculated absorption wavelengths have been reported at 245 nm and 335 nm in chloroform.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for the analysis of small organic molecules.

The mass spectrum of **2-Amino-4-chlorobenzoic acid** shows a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak ( $M^+$  and  $M+2^+$  in an approximate 3:1 ratio).

m/z	Relative Intensity	Assignment
171/173	High	[M] <sup>+</sup> , Molecular ion
154/156	Medium	[M-OH] <sup>+</sup>
126/128	Medium	[M-COOH] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the general experimental protocols for the key spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-4-chlorobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Reference the spectrum to the deuterated solvent peaks.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum and identify the peak positions in both the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):[\[1\]](#)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of dry **2-Amino-4-chlorobenzoic acid** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of a pure KBr pellet.
  - Place the sample pellet in the sample holder and record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

- Subtract the background spectrum from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima of the compound.

Methodology:[\[1\]](#)

- Sample Preparation: Prepare a dilute solution of **2-Amino-4-chlorobenzoic acid** in a suitable UV-transparent solvent (e.g., chloroform). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.[\[1\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to serve as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer.
  - Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.[\[1\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

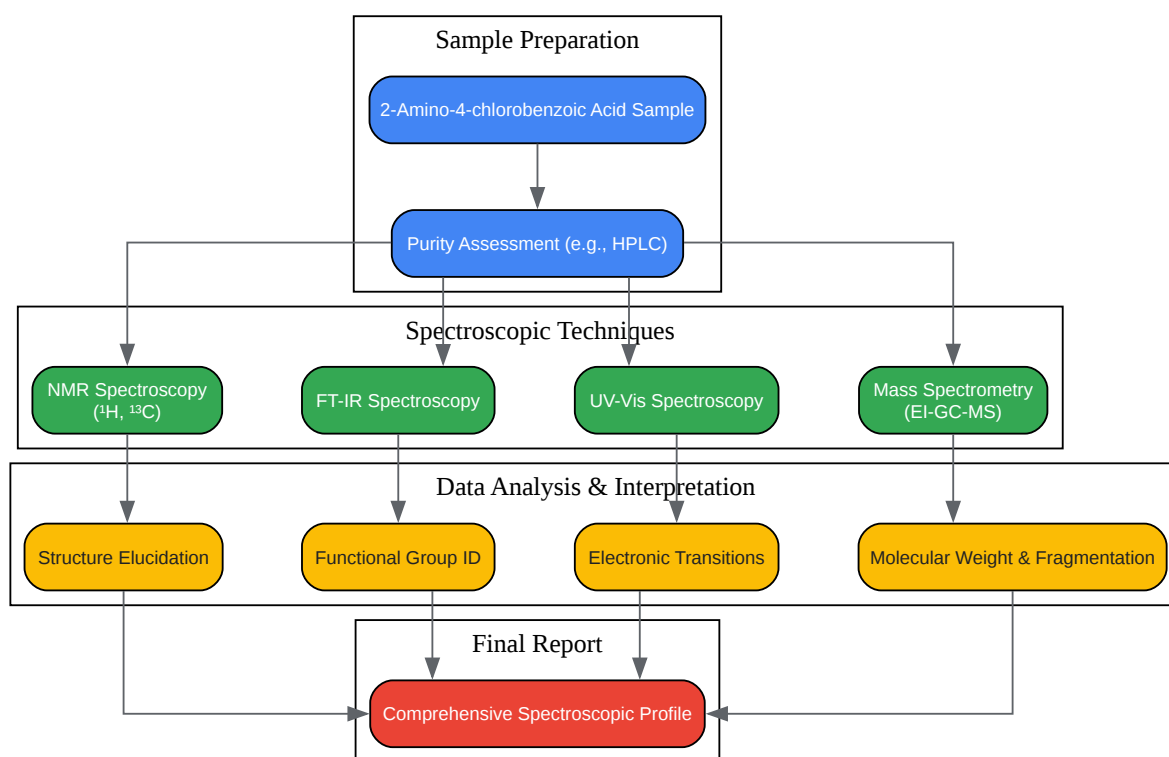
- Sample Preparation: Prepare a dilute solution of **2-Amino-4-chlorobenzoic acid** in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization to a more volatile ester form may be necessary for optimal GC analysis.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Employ a temperature program that allows for the elution of the analyte.
- Mass Spectrometry:
  - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-300).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to deduce the structure of the fragment ions.
  - Confirm the presence of chlorine by observing the characteristic M and M+2 isotopic pattern.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-Amino-4-chlorobenzoic acid**.



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Caption: General workflow for the spectroscopic analysis of **2-Amino-4-chlorobenzoic acid**.

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## References

- 1. 2-Amino-4-chlorobenzoic acid(89-77-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]



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